An In-Depth Technical Guide to 17β-Hydroxy-1-methyl-5α-androst-1-en-3-one (Methenolone)
An In-Depth Technical Guide to 17β-Hydroxy-1-methyl-5α-androst-1-en-3-one (Methenolone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-Hydroxy-1-methyl-5α-androst-1-en-3-one, commonly known as Methenolone, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] It is recognized for its moderate anabolic effects and weak androgenic properties.[1][3] Methenolone is often available in two esterified forms: Methenolone Acetate (oral administration) and Methenolone Enanthate (intramuscular injection).[1][3] These esters are prodrugs that are hydrolyzed in the body to release the active compound, Methenolone.[1][3][4] Historically, Methenolone was developed for medical applications, including the treatment of anemia resulting from bone marrow failure and muscle-wasting conditions.[1][2] Due to its favorable safety profile, particularly the absence of estrogenic side effects and reduced risk of liver damage, it has also been used for physique and performance enhancement.[1][3]
Physicochemical Properties
Methenolone is a white to light yellow crystalline powder.[5] Its chemical structure is characterized by a methyl group at the C1 position and a double bond between the C1 and C2 positions of the steroid nucleus.[6] This modification enhances its oral bioavailability and resistance to hepatic metabolism.
| Property | Value | Source |
| Chemical Name | 17β-Hydroxy-1-methyl-5α-androst-1-en-3-one | [7] |
| Synonyms | Methenolone, Methylandrostenolone | [1] |
| Molecular Formula | C₂₀H₃₀O₂ | [7] |
| Molecular Weight | 302.45 g/mol | [7] |
| CAS Number | 153-00-4 | [1] |
| Melting Point | Not specified for the base steroid; Methenolone Acetate: ~143-146°C | |
| Solubility | Insoluble in water; Soluble in organic solvents such as acetone, ethanol, and chloroform. | |
| Appearance | White to light yellow crystalline powder | [5] |
Synthesis and Manufacturing
The synthesis of Methenolone can be achieved through a multi-step process starting from a suitable steroid precursor. A patented method describes a synthetic route that involves a ketal oxidation reaction followed by a Grignard reaction.[8]
Synthetic Workflow Overview
Caption: Generalized synthetic workflow for Methenolone.
This process begins with acetic acid isotestosterone, which undergoes a ketal oxidation reaction to form a ketal oxide intermediate.[8] This intermediate then reacts with a Grignard reagent to yield crude Methenolone.[8] For purification, the crude product can be converted to Methenolone acetate, which is then subjected to alcoholysis to obtain the final high-purity Methenolone.[8] This method is advantageous due to its fewer processing steps and high yield, making it suitable for industrial production.[8]
Mechanism of Action and Pharmacology
Methenolone, as a derivative of DHT, exerts its effects by binding to and activating the androgen receptor (AR), which is present in various tissues, including skeletal muscle.[1][3][4][9] This interaction initiates a cascade of molecular events that lead to its anabolic effects.
Androgen Receptor Signaling Pathway
Caption: Simplified Androgen Receptor signaling pathway for Methenolone.
The binding of Methenolone to the AR leads to a conformational change in the receptor and the dissociation of heat shock proteins.[9] The activated Methenolone-AR complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs).[9] This binding modulates the transcription of target genes, leading to an increase in protein synthesis and nitrogen retention in muscle cells.[2][9] The enhanced nitrogen retention creates a positive nitrogen balance, which is crucial for an anabolic state and muscle growth.[9] Methenolone also exhibits anti-catabolic properties by inhibiting the effects of cortisol.[2] Unlike some other AAS, Methenolone does not aromatize into estrogen, thus avoiding estrogen-related side effects such as gynecomastia and water retention.[2]
Analytical Methodologies
The detection and quantification of Methenolone and its metabolites are critical in both clinical settings and anti-doping analysis. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][12]
Typical Analytical Workflow for Urine Sample
Caption: General analytical workflow for Methenolone in urine.
For GC-MS analysis, a derivatization step is often required to increase the volatility of the analytes.[12] LC-MS/MS offers the advantage of analyzing both free and conjugated metabolites with high sensitivity and specificity.[11] In anti-doping, the detection of Methenolone misuse relies on identifying the parent compound and its specific metabolites in urine, such as 3α-hydroxy-1-methylen-5α-androstan-17-one.[13][14]
Metabolism and Toxicology
Following administration, Methenolone undergoes extensive metabolism. The primary metabolic pathways involve the reduction of the A-ring and oxidation at various positions of the steroid nucleus.[13] The major urinary metabolite is 3α-hydroxy-1-methylen-5α-androstan-17-one.[13][14] Other identified metabolites include hydroxylated derivatives at the C6 and C16 positions.[13] These metabolites are primarily excreted in the urine as glucuronide and sulfate conjugates.[10][13]
Methenolone is considered to have a lower hepatotoxicity profile compared to 17α-alkylated AAS.[5] However, like all AAS, its use is associated with potential adverse effects.
Potential Adverse Effects:
-
Androgenic Effects: While its androgenic activity is considered weak, it can still cause effects such as acne, oily skin, and accelerated male pattern baldness in predisposed individuals.[7] In women, virilization symptoms like voice deepening, hirsutism, and clitoral enlargement can occur.[3][4][7]
-
Cardiovascular Effects: Chronic use of AAS can negatively impact the cardiovascular system, including alterations in lipid profiles (decreased HDL, increased LDL) and an increased risk of cardiovascular events.
-
Endocrine Effects: Methenolone can suppress the hypothalamic-pituitary-gonadal axis, leading to a reduction in endogenous testosterone production, testicular atrophy, and potential infertility.[3]
-
Psychiatric Effects: Mood swings, aggression, and irritability have been reported with AAS use.
Conclusion
17β-Hydroxy-1-methyl-5α-androst-1-en-3-one (Methenolone) is a synthetic anabolic-androgenic steroid with a distinct chemical profile that confers moderate anabolic and low androgenic activity. Its mechanism of action is mediated through the androgen receptor, leading to increased protein synthesis and nitrogen retention. The analytical detection of Methenolone and its metabolites is well-established, primarily utilizing GC-MS and LC-MS/MS techniques. While it possesses a more favorable safety profile compared to many other AAS, its use is not without risks, including androgenic, cardiovascular, and endocrine side effects. A thorough understanding of its chemical properties, pharmacology, and toxicology is essential for researchers and clinicians working with this compound.
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Metenolone acetate - Wikipedia. (n.d.). Wikipedia. [Link]
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Björkhem, I., & Ek, H. (1983). Detection and quantitation of 3 alpha-hydroxy-1-methylen-5 alpha-androstan-17-one, the major urinary metabolite of methenolone acetate (Primobolan) by isotope dilution--mass spectrometry. Journal of Steroid Biochemistry, 18(4), 481–487. [Link]
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